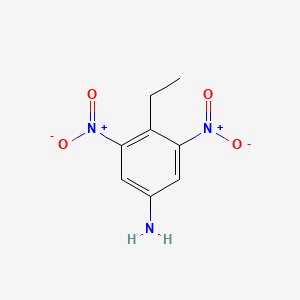![molecular formula C19H32O2S B15159309 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane CAS No. 821781-12-8](/img/structure/B15159309.png)
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane is a compound that features a thiophene ring attached to a decyl chain, which is further connected to an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Attachment of the Decyl Chain: The thiophene ring is then functionalized with a decyl chain through a series of reactions, often involving halogenation followed by nucleophilic substitution.
Formation of the Oxane Ring: The final step involves the formation of the oxane ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学的研究の応用
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane has several scientific research applications:
作用機序
The mechanism of action of 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the decyl chain and oxane ring contribute to the compound’s overall hydrophobicity and stability . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
Thiophene: A simpler analog with a single thiophene ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
Thiophene-2-carboxaldehyde: A thiophene derivative with a formyl group at position 2.
Uniqueness
2-{[10-(Thiophen-3-YL)decyl]oxy}oxane is unique due to its combination of a thiophene ring, a decyl chain, and an oxane ring. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications .
特性
CAS番号 |
821781-12-8 |
|---|---|
分子式 |
C19H32O2S |
分子量 |
324.5 g/mol |
IUPAC名 |
2-(10-thiophen-3-yldecoxy)oxane |
InChI |
InChI=1S/C19H32O2S/c1(3-5-7-11-18-13-16-22-17-18)2-4-6-9-14-20-19-12-8-10-15-21-19/h13,16-17,19H,1-12,14-15H2 |
InChIキー |
KJLJOTWIRURCMM-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(C1)OCCCCCCCCCCC2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B15159233.png)
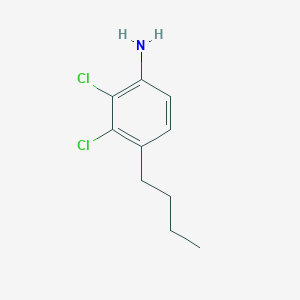

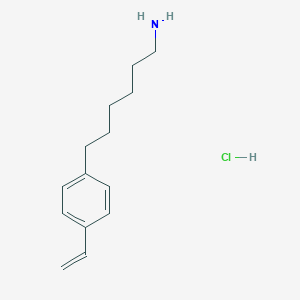
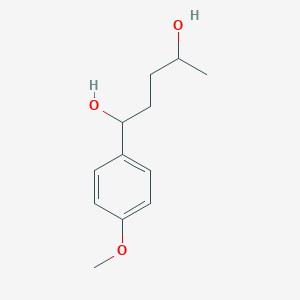
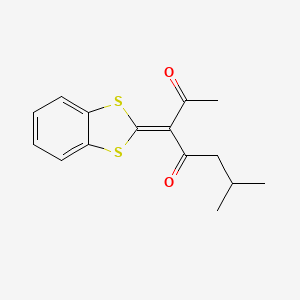
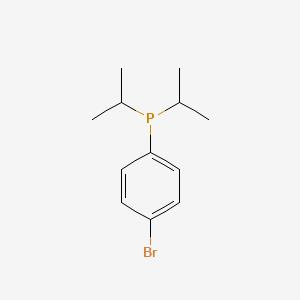
![N,N,N-Trimethyl-2-[(pent-4-enoyl)oxy]ethan-1-aminium](/img/structure/B15159288.png)
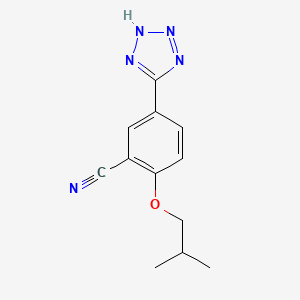
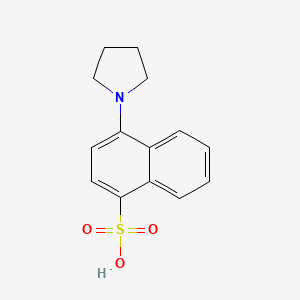
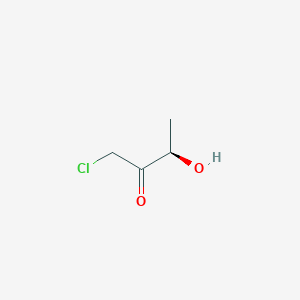
![tert-Butyl{[(2R)-2-methoxypentyl]oxy}dimethylsilane](/img/structure/B15159306.png)
![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
